molecular formula C5H12<br>C5H12<br>CH3(CH2)3CH3 B7769027 Pentane CAS No. 70955-08-7

Pentane

Cat. No.: B7769027
CAS No.: 70955-08-7
M. Wt: 72.15 g/mol
InChI Key: OFBQJSOFQDEBGM-UHFFFAOYSA-N
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Description

Pentane (C₅H₁₂) is a straight-chain alkane belonging to the homologous series of saturated hydrocarbons. It exists in three structural isomers:

  • n-Pentane (unbranched chain, IUPAC name "this compound")
  • Isothis compound (2-methylbutane, branched chain)
  • Neothis compound (2,2-dimethylpropane, highly branched)

This compound is a volatile, flammable liquid with applications as a solvent in liquid chromatography, a blowing agent in polystyrene foam production, and a component in fuels. Its properties are intermediate between butane (C₄H₁₀) and hexane (C₆H₁₄), making it a critical reference in hydrocarbon studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentane
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InChI

InChI=1S/C5H12/c1-3-5-4-2/h3-5H2,1-2H3
Source PubChem
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InChI Key

OFBQJSOFQDEBGM-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C5H12, Array
Record name N-PENTANE
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Related CAS

9078-70-0, 59802-17-4
Record name Pentene, homopolymer
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Record name Polypentane
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DSSTOX Substance ID

DTXSID2025846
Record name Pentane
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Molecular Weight

72.15 g/mol
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Physical Description

N-pentane appears as a clear colorless liquid with a petroleum-like odor. Flash point 57 °F. Boiling point 97 °F. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air., Gas or Vapor; Liquid; Pellets or Large Crystals, Colorless liquid with a gasoline-like odor; Note: A gas above 97 degrees F. May be utilized as a fuel; [NIOSH] Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor., Colorless liquid with a gasoline-like odor. [Note: A gas above 97 °F. May be utilized as a fuel.]
Record name N-PENTANE
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Record name n-PENTANE
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Record name PENTANE
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Boiling Point

97 °F at 760 mmHg (NTP, 1992), 36.06 °C, 36.00 to 37.00 °C. @ 760.00 mm Hg, 36 °C, 97 °F
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Record name PENTANE
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

-57 °F (NTP, 1992), -40 °C, <-40 °F (-40 °C) (Closed cup), -49 °C c.c., -57 °F
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 38 mg/L at 25 °C, Miscible with ethanol, ethyl ether, acetone, benzene, chloroform; soluble in carbon tetrachloride, 0.038 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.004 (very poor), 0.04%
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.626 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6262 g/cu cm at 20 °C, Relative density (water = 1): 0.63, 0.63
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.48 (Air = 1), Relative vapor density (air = 1): 2.5, 2.48
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Vapor Pressure

400 mmHg at 65.3 °F ; 426 mmHg at 68 °F (NTP, 1992), 514.0 [mmHg], 514 mm Hg at 25 °C, Vapor pressure, kPa at 18.5 °C: 53.3, 420 mmHg
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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URL https://www.cdc.gov/niosh/npg/npgd0486.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless liquid [Note: A gas above 97 degrees F. May be utilized as a fuel].

CAS No.

109-66-0, 68475-60-5, 68476-43-7, 68476-55-1, 68647-60-9
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Melting Point

-202 °F (NTP, 1992), -129.67 °C, -129 °C, -202 °F
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Preparation Methods

Nickel-Based Catalyst Systems

Nickel-supported diatomite catalysts (Ni/diatomite) are widely employed due to their high activity and selectivity. In the process described by CN104557392A, a fixed-bed reactor operates at 20–100°C and 1.0–4.0 MPa, with a liquid hourly space velocity (LHSV) of 1.0–5.0 hr⁻¹. The Ni content (10–50 wt%) directly influences conversion efficiency, with higher Ni concentrations reducing residual alkenes to <100 ppm. Hydrogen-to-olefin molar ratios of (2–5):1 ensure complete saturation while minimizing side reactions.

Desulfurization Pretreatment

Raw C₅ streams often contain sulfur compounds (e.g., mercaptans) that poison catalysts. CN103012039A addresses this by integrating a Cu²⁺-modified Y-zeolite desulfurization bed prior to hydrogenation. Operating at 0.3–0.5 MPa and 10–40°C, this step reduces sulfur content to ≤0.002 wt%, extending catalyst lifespan by >30%.

Post-Hydrogenation Purification Strategies

Residual unsaturated hydrocarbons (<500 ppm) must be removed to meet commercial this compound specifications (bromine index <100 mg Br₂/100 g). Two dominant approaches exist:

Strong-Acid Cation Exchange Resin Treatment

Hydrogenated effluent passes through a resin bed (e.g., sulfonated polystyrene-divinylbenzene) at 10–40°C and 0.1–0.8 MPa. This selectively adsorbs alkenes via π-complexation, achieving bromine indices <50 mg Br₂/100 g at LHSV 1.0–5.0 hr⁻¹. Compared to traditional clay treatments, resins operate at lower temperatures (ΔT ≈ 110°C), reducing energy costs by 15–20%.

Granular Clay Adsorption

Alternative systems use acid-activated montmorillonite clays (20–60 mesh) at 150–170°C. While effective, the elevated temperature increases operational costs and risks thermal cracking, yielding 0.5–1.0 wt% light hydrocarbons (C₁–C₄).

Isomer Separation via Fractional Distillation

Post-purification streams contain n-pentane, isothis compound, and cyclothis compound, necessitating separation. Industrial distillation columns operate under conditions optimized for isomer volatility differences:

IsomerBoiling Point (°C)Typical Purity Target
n-Pentane36.1≥99.5%
Isothis compound27.7≥98.0%
Cyclothis compound49.3≥95.0%

A representative distillation setup (CN103012039A) uses:

  • Column pressure: 0.50–0.60 MPa

  • Reflux ratio: 2.5–3.5

  • Overhead temperature: 55–60°C

Cyclothis compound’s higher boiling point allows isolation in the bottoms stream, while isothis compound concentrates in the overhead due to its lower boiling point.

Emerging Synthesis Routes

Bio-Based this compound from Fatty Acids

Pilot-scale studies utilize decarboxylation of valeric acid (C₅H₁₀O₂) over Pt/Al₂O₃ catalysts at 300–350°C:

\text{CH}3(\text{CH}2)3\text{COOH} \rightarrow \text{C}5\text{H}{12} + \text{CO}2 \quad (\text{Conversion: 85–92%})

Comparative Analysis of Industrial Methods

ParameterNi/Diatomite HydrogenationCu-Y Zeolite Process
Sulfur Tolerance (ppm)<20<2
Energy Consumption0.8–1.2 GJ/ton1.0–1.5 GJ/ton
Catalyst Lifetime12–18 months18–24 months
Capital Cost$$$$$

Chemical Reactions Analysis

Combustion Reactions

Pentane undergoes complete combustion in the presence of oxygen to form carbon dioxide and water, releasing significant energy:
C5H12+8O25CO2+6H2OΔH=3509kJ/mol[1][5]\text{C}_5\text{H}_{12} + 8\text{O}_2 \rightarrow 5\text{CO}_2 + 6\text{H}_2\text{O} \quad \Delta H^\circ = -3509 \, \text{kJ/mol} \,[1][5]

Under oxygen-deficient conditions, incomplete combustion produces carbon monoxide (CO) and soot:
C5H12+5.5O25CO+6H2O[5][8]\text{C}_5\text{H}_{12} + 5.5\text{O}_2 \rightarrow 5\text{CO} + 6\text{H}_2\text{O} \,[5][8]
Key findings :

  • At stoichiometric conditions (3.7% this compound in air), CO is fully oxidized to CO₂ via CO+OHCO2+H\text{CO} + \text{OH} \rightarrow \text{CO}_2 + \text{H} .

  • At fuel-rich concentrations (≥4.9% this compound), high temperatures favor the reverse reaction CO2+C2CO\text{CO}_2 + \text{C} \rightarrow 2\text{CO} .

Catalytic Oxidative Dehydrogenation (ODH)

Ruthenium catalysts enable selective partial oxidation of n-pentane to alkenes and oxygenates. Key pathways include:

Reaction Mechanism on Ru(0001) Surface

StepProcessEnergy Change (eV)
1O₂ adsorption on Ru−3.00 (hcp site)
2This compound activation (C–H cleavage)Activation energy: 1.81–1.97
3Pentene + H₂O formationΔE = −2.13 to −2.19
4Alcohol formation (pentan-2-ol)ΔE = −2.53

Outcomes :

  • Pent-2-ene is thermodynamically favored over pent-1-ene (ΔE difference: −0.06 eV) .

  • Alcohol formation (ΔE = −2.53 eV for pentan-2-ol) is more favorable than alkene desorption (ΔE = 1.24–1.29 eV) .

Free Radical Chlorination

This compound reacts with chlorine via a radical chain mechanism, producing monochlorothis compound isomers:
C5H12+Cl2C5H11Cl+HCl[1]\text{C}_5\text{H}_{12} + \text{Cl}_2 \rightarrow \text{C}_5\text{H}_{11}\text{Cl} + \text{HCl} \,[1]
Selectivity :

  • Without catalysts, the reaction yields 1-, 2-, and 3-chloropentanes in a 3:2:1 ratio due to differing C–H bond dissociation energies .

Pyrolysis and Radical Formation

At 480°C, this compound participates in hydrogen-oxygen mixtures, forming pentyl radicals (C5H11\text{C}_5\text{H}_{11}^\bullet) :
C5H12+XC5H11+XH(X=H,O,OH)\text{C}_5\text{H}_{12} + \text{X}^\bullet \rightarrow \text{C}_5\text{H}_{11}^\bullet + \text{XH} \, (\text{X} = \text{H}, \text{O}, \text{OH})
Radical distribution :

Radical TypeProportion (%)
Pent-1-yl45
Pent-2-yl35
Pent-3-yl20

Subsequent oxidation of these radicals leads to aldehydes, ketones, and peroxides .

Explosion Kinetics

Under high this compound concentrations (>4.9%), explosive decomposition occurs:

Reactant/Product Profiles

ConditionFinal O₂ (%)CO:CO₂ Ratio
Stoichiometric2.291:5
Fuel-rich03:1

Critical observations :

  • Oxygen depletion triggers endothermic CO formation (CO2+C2CO\text{CO}_2 + \text{C} \rightarrow 2\text{CO}) at >4.9% this compound .

  • n-Pentane is consumed faster than iso- or neo-pentane due to lower bond dissociation energy .

Thermochemical Data

ReactionΔH (kJ/mol)
C5H12C5H11+H\text{C}_5\text{H}_{12} \rightarrow \text{C}_5\text{H}_{11}^\bullet + \text{H}^\bullet410 ± 5
C5H12+HO2C5H11+H2O2\text{C}_5\text{H}_{12} + \text{HO}_2^\bullet \rightarrow \text{C}_5\text{H}_{11}^\bullet + \text{H}_2\text{O}_2−87

This compound’s reactivity is foundational for industrial applications, including fuel blending and synthetic chemistry. Its oxidation and combustion pathways are critical for energy production, while catalytic processes enable sustainable alkene and alcohol synthesis.

Scientific Research Applications

Laboratory Solvent

Overview : Pentane is widely used as a solvent in laboratory settings due to its volatility and ability to dissolve nonpolar compounds. Its low boiling point (approximately 36 °C for n-pentane) allows for rapid evaporation, making it ideal for extraction processes.

Applications :

  • Used in liquid chromatography for separating compounds.
  • Employed in the preparation of samples where nonpolar solvents are required.
Propertyn-PentaneIsothis compound
Boiling Point36 °C28 °C
SolubilityNonpolar compoundsNonpolar compounds
Evaporation RateFastFaster

Blowing Agent in Foam Production

Overview : this compound serves as a primary blowing agent in the production of various types of foam, including polystyrene and polyurethane. Its ability to create cellular structures makes it essential in manufacturing insulation materials.

Case Study : A study conducted by Trecora highlighted the efficiency of this compound as a blowing agent, emphasizing its role in producing high-performance insulation materials that do not deplete the ozone layer or contribute to global warming .

Foam TypeBlowing AgentProperties
Polystyrenen-PentaneGood insulation
PolyurethaneIsothis compoundHigh stability

Refrigerants

Overview : this compound can be used as an alternative refrigerant in air conditioning and refrigeration systems. Its thermodynamic properties make it suitable for low-temperature applications.

Applications :

  • Utilized in geothermal heat pumps.
  • Acts as a refrigerant in various cooling systems, providing an eco-friendly option compared to traditional refrigerants.

Industrial Ingredient

Overview : Due to its low cost and availability, this compound is used as an industrial solvent and an ingredient in the production of other chemicals.

Applications :

  • Employed in the manufacturing of pesticides and plastics.
  • Used as a process medium in producing polyethylene (PE) and polypropylene (PP) plastics .

Personal Care Products

Overview : Isothis compound, one of the isomers of this compound, is utilized in personal care products such as shaving creams and foams due to its rapid evaporation properties.

Applications :

  • Provides a fine, creamy foam when used in aerosol products.
  • Enhances product performance by evaporating quickly upon application.

Mechanism of Action

Pentane exerts its effects primarily through its physical properties. As a solvent, it dissolves non-polar substances, facilitating various chemical reactions. In combustion, this compound undergoes oxidation, releasing energy in the form of heat and light. The molecular targets and pathways involved in these processes are primarily related to its interactions with other molecules and the energy released during combustion .

Comparison with Similar Compounds

Physical Properties

Table 1: Physical Properties of Pentane Isomers and Related Alkanes

Compound Boiling Point (°C) Melting Point (°C) Density (g/cm³) Branched Structure
n-Pentane 36.1 -129.7 0.626 No
Isothis compound 27.7 -159.9 0.620 Yes
Neothis compound 9.5 -16.6 0.613 Yes
n-Hexane 68.7 -95.3 0.659 No
Cyclothis compound 49.3 -94.0 0.751 Cyclic

Key Observations :

  • Branching reduces boiling points due to decreased surface area (e.g., neothis compound vs. n-pentane).
  • n-Pentane’s boiling point is closer to hexane than butane, reflecting incremental increases in molecular weight and van der Waals forces.

Chemical Reactivity and Stability

  • Thermal Stability : Neothis compound’s highly branched structure confers greater thermal stability compared to n-pentane and isothis compound, which decompose more readily under heat.
  • Combustion : All this compound isomers combust exothermically, but their ignition temperatures vary. For example, n-pentane auto-ignites at 260°C, while neothis compound requires higher temperatures.
  • Isomerization : Industrially, n-pentane is isomerized to isothis compound using catalysts like aluminum chloride to improve octane ratings in fuels.

Table 2: Solvent Performance in Extraction Processes

Solvent System Application Recovery Efficiency Reference
DCM:this compound (3:1) Pesticide extraction from soil 80–95%
Diethyl ether Syringaldehyde extraction from honey 34.5%
This compound Non-polar compound extraction 7.2% (syringaldehyde)
This compound:Diethyl ether (1:2) Polar-nonpolar fractionation 33.1%

Key Observations :

  • DCM:this compound mixtures outperform ethyl acetate in recovering pesticides like alachlor due to optimized polarity.
  • Pure this compound is ineffective for polar compounds (e.g., syringaldehyde) but excels in isolating non-polar hydrocarbons.

Industrial and Environmental Impact

  • Environmental Persistence : this compound’s volatility limits atmospheric longevity, but its role in VOC emissions (e.g., in heat-stressed plants) necessitates monitoring.

Biological Activity

Pentane, a straight-chain alkane with the chemical formula C5H12C_5H_{12}, is primarily recognized for its applications as a solvent and in petrochemical processes. However, its biological activity has garnered attention in toxicology and pharmacology. This article explores the biological activity of this compound, focusing on its toxicity, genotoxicity, and potential therapeutic applications.

  • Molecular Formula : C5H12C_5H_{12}
  • Molecular Weight : 72.15 g/mol
  • Structure : this compound consists of a five-carbon chain with single bonds between the carbon atoms.

Acute Toxicity

This compound exhibits low acute toxicity. Studies indicate that the lethal concentration (LC50) for acute exposure is greater than 20,000 mg/m³ (approximately 6,778 ppm), suggesting that it is relatively safe at typical exposure levels .

Genotoxicity

Research indicates that this compound has a low potential for inducing mutagenic or cytogenetic activity. In various studies, including those involving Salmonella assays and chromosomal aberration tests using Chinese hamster ovary cells, this compound was found not to be mutagenic .

Reproductive and Developmental Toxicity

In developmental toxicity studies involving Sprague-Dawley rats, this compound did not show any significant adverse effects on fetal development when administered at various doses during gestation . The No Observed Adverse Effect Level (NOAEL) for systemic effects was identified at 29,509 mg/m³ following repeated inhalation exposure .

Biological Activity in Microbial Context

Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, this compound-1,5-diol has demonstrated significant antimicrobial activity against various bacterial strains, including multi-resistant strains. The mechanism of action appears to involve dehydration of bacterial cells, leading to cell collapse .

Summary of Toxicological Studies on this compound

Study ReferenceExposure TypeFindingsNOAEL (mg/m³)
McKee et al. (1998)InhalationNo significant clinical signs; normal growth29,509
Stadler et al. (2001)InhalationIncreased serum calcium/phosphorus; reversible effects19,872
Aranyi et al. (1986)InhalationNo neurobehavioral effects observed19,872

Case Studies

  • Inhalation Exposure Study : A study by McKee et al. involved exposing rats to n-pentane vapors for six hours daily over two weeks. Results indicated no mortality or significant clinical signs, establishing a NOAEL of 29,509 mg/m³ .
  • Developmental Toxicity Study : In another study assessing the effects of this compound on pregnant rats, no biologically significant observations were noted at doses ranging from 0 to 1,000 mg/kg/day during gestation days 6-15 .

Q & A

Basic Research Questions

Q. How do pentane isomers differ structurally and experimentally, and what methodologies are used to distinguish them?

  • Answer : this compound has three constitutional isomers: n-pentane (straight-chain), isothis compound (2-methylbutane), and neothis compound (2,2-dimethylpropane). Structural distinctions are confirmed via NMR spectroscopy (e.g., 13C^{13}\text{C} chemical shifts) and gas chromatography (GC) with polar columns . For example, neothis compound’s spherical structure results in a higher melting point (-16.5°C) compared to n-pentane (-129.7°C) due to tighter molecular packing . Experimental differentiation requires calibrating GC retention times using pure isomer standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Due to this compound’s low flash point (-49°C) and explosive limits (1.4–7.8% in air), labs must use explosion-proof equipment, inert gas purging, and fume hoods. Solvent purity must be verified via GC-MS to avoid contaminants (e.g., peroxides), with solvent residues tested per ASTM standards .

Q. How is this compound quantified in biological samples (e.g., human breath), and what are common analytical pitfalls?

  • Answer : Breath this compound, a biomarker for lipid peroxidation, is analyzed using gas chromatography-mass spectrometry (GC-MS) with a capillary column (e.g., DB-5MS) and cryogenic trapping. Key pitfalls include co-elution with isoprene; resolution requires optimizing column temperature gradients and confirming peaks via MS libraries . Calibration curves using synthetic breath matrices (0–50 ppb this compound) improve accuracy .

Advanced Research Questions

Q. How do thermodynamic models explain phase separation in this compound-bitumen mixtures, and what experimental discrepancies arise?

  • Answer : At >50 wt% this compound, asphaltene instability in bitumen induces liquid-liquid or liquid-solid phase separation. Peng-Robinson equations of state (EOS) predict phase boundaries but underestimate asphaltene precipitation kinetics. Experimental validation requires high-pressure sapphire cells and viscometry at 50–190°C. Discrepancies >5% in density predictions highlight limitations in EOS parameters for branched alkanes .

Q. What mechanisms underlie positron scattering cross-section variations among this compound isomers?

  • Answer : Positron scattering total cross-sections (TCS) for n-pentane (3.2 Å2^2) exceed isothis compound (2.8 Å2^2) and neothis compound (2.5 Å2^2) at 1–10 eV due to differences in polarizability (α) and dipole moments (µ). Experimental TCS data (0.1–50 eV) align with distorted-wave Born approximation (DWBA) models only when molecular polarizability anisotropy is included .

Q. How do conformer distributions of this compound isomers influence reaction kinetics in free-radical chlorination?

  • Answer : n-Pentane’s linear conformation favors 1° C-H bond chlorination (70% yield), while neothis compound’s steric hindrance reduces reactivity. Conformer probabilities are calculated via Monte Carlo simulations (e.g., 16 conformers for n-pentane, reduced to 3 distinct structures). Experimental rate constants (k) for chlorination correlate with Boltzmann-weighted conformer stability .

Data Contradictions and Resolution

Q. Why do literature values for this compound’s molar mass in mass spectrometry differ from theoretical calculations?

  • Answer : Theoretical molar mass (72.15 g/mol) often conflicts with experimental MS data (73 g/mol) due to 13C^{13}\text{C} isotopic abundance (1.1%). Calibration using 13C^{13}\text{C}-enriched this compound (e.g., 10% 13C^{13}\text{C}) resolves quantification errors. MS detection limits (0.1 ppm) require tuning RF voltages to isolate m/z 73 fragments .

Q. How do discrepancies in this compound’s role as a lipid peroxidation biomarker arise, and how are they resolved?

  • Answer : Early studies overestimated breath this compound (>100 ppb) due to isoprene co-elution. Modern protocols use GC columns with >10,000 theoretical plates (e.g., Agilent HP-AL/S) and selective ion monitoring (SIM) at m/z 69 (this compound) vs. m/z 67 (isoprene) .

Methodological Tables

Parameter n-PentaneIsothis compoundNeothis compound
Boiling Point (°C)36.127.79.5
Polarizability (α, ų)9.959.879.45
Dipole Moment (µ, D)0.00.30.0
TCS at 5 eV (Ų)3.22.82.5
Source
Analytical Technique Key Parameters Application
GC-MSDB-5MS column, 35–250°C ramp, He carrierBreath this compound quantification
NMR (13C^{13}\text{C})125 MHz, CDCl3_3, δ 13.7–22.1 ppmIsomer structural confirmation
ViscometryHigh-pressure sapphire cell, 190°CThis compound-bitumen phase behavior

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.